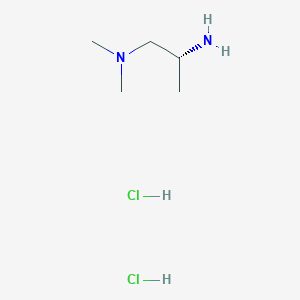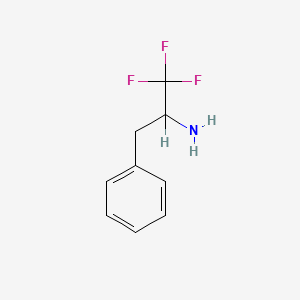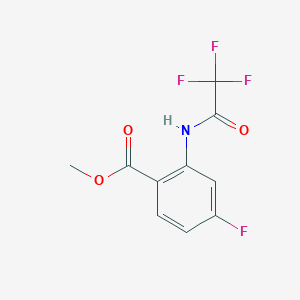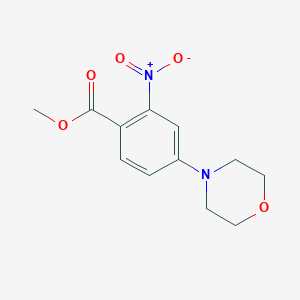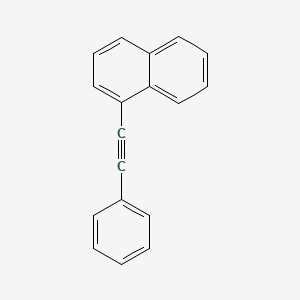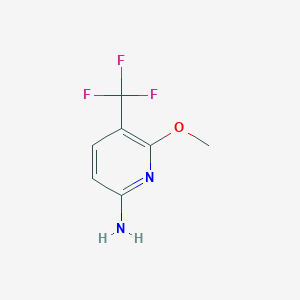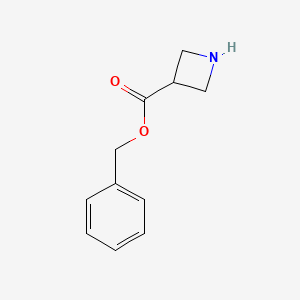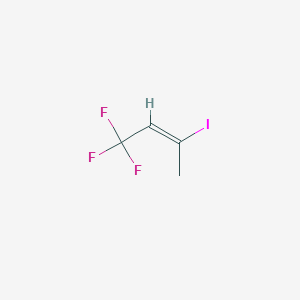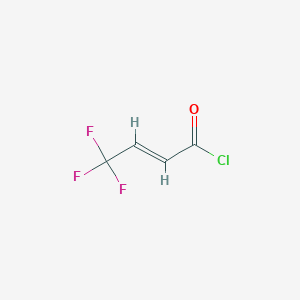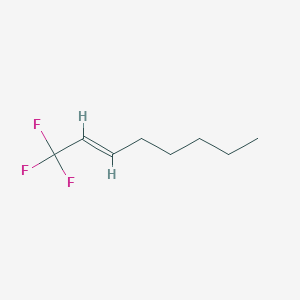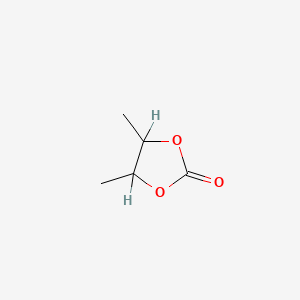
4,5-Dimethyl-1,3-dioxolan-2-one
Übersicht
Beschreibung
4,5-Dimethyl-1,3-dioxolan-2-one is a cyclic carbonate with the molecular formula C5H8O3. It is a colorless, crystalline compound that is used in various industrial and scientific applications. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in organic synthesis and a potential additive in various materials.
Wirkmechanismus
Target of Action
4,5-Dimethyl-1,3-dioxolan-2-one (DMD2O) is a cyclic carbonate derivative . It is used as an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs . Therefore, the primary targets of DMD2O are the biochemical pathways involved in the synthesis of these pro-drugs.
Mode of Action
DMD2O interacts with its targets through chemical reactions. It is used to produce 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one . The specific mode of action depends on the chemical reactions involved in the synthesis of the target compounds.
Biochemical Pathways
The biochemical pathways affected by DMD2O are those involved in the synthesis of pro-drugs. For example, proinsecticides include N-(5-methyl-2-oxo-1,3-dioxol-4-yl) methyl derivatives of imidacloprid and 1-chlorothiazolylmethyl-2-nitroimino-imidazolidine . The exact downstream effects depend on the specific pro-drug being synthesized.
Result of Action
The result of DMD2O’s action is the synthesis of target compounds, such as 4-chloromethyl-5-methyl-1,3-dioxolene-2-one . These compounds can then be used to produce various pro-drugs, contributing to the efficacy of these drugs.
Action Environment
The action of DMD2O is influenced by the chemical environment in which it is used. For example, the yield of the reaction can depend on factors such as temperature . Furthermore, DMD2O is used in the synthesis of solid electrolyte interfaces (SEI) on graphite anodes in lithium-ion batteries , indicating that its action can also be influenced by the physical environment.
Biochemische Analyse
Biochemical Properties
4,5-Dimethyl-1,3-dioxolan-2-one plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of more complex molecules. For instance, it is involved in the synthesis of 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one, which is used as a modifying agent for different pro-drugs . The interactions between this compound and these biomolecules are primarily based on its ability to form stable intermediates that can undergo further chemical transformations.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and the levels of specific metabolites . Additionally, it has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been found to inhibit certain enzymes involved in the synthesis of cyclic carbonates, thereby regulating the production of these compounds . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biochemical changes occur. Additionally, toxic or adverse effects have been reported at high doses, indicating the importance of careful dosage control in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the synthesis of cyclic carbonates and other related compounds, acting as an intermediate in these biochemical processes . The compound’s involvement in metabolic pathways can lead to changes in metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . The transport and distribution of this compound are crucial for its biochemical activity, as they determine the compound’s availability for interactions with enzymes and other biomolecules.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it determines the sites of its biochemical interactions . Studies have shown that this compound can accumulate in certain organelles, such as the mitochondria, where it can influence metabolic processes and gene expression.
Vorbereitungsmethoden
4,5-Dimethyl-1,3-dioxolan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-butanediol with diphenyl carbonate in the presence of a catalyst. The reaction mixture is heated and stirred, followed by reduced pressure distillation to remove the solvent. The resulting product is then recrystallized to obtain high-purity this compound . Another method involves the use of acetoin and propyl chloroformate under controlled reaction conditions .
Analyse Chemischer Reaktionen
4,5-Dimethyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler alcohols or other derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various chlorinating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-1,3-dioxolan-2-one has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethyl-1,3-dioxolan-2-one can be compared with other cyclic carbonates such as:
Vinylene carbonate: Used as an electrolyte additive in lithium-ion batteries.
Ethylene carbonate: Commonly used in the production of polymers and as a solvent.
Propylene carbonate: Used as a solvent and in the production of adhesives and sealants.
What sets this compound apart is its unique stability and reactivity, making it a valuable intermediate in organic synthesis and a potential additive in various materials .
Eigenschaften
IUPAC Name |
4,5-dimethyl-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLOKSXSAUHTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
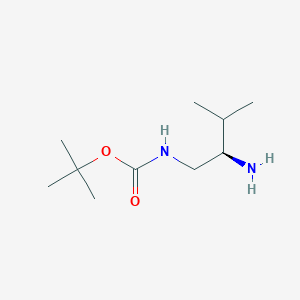
![2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3041885.png)
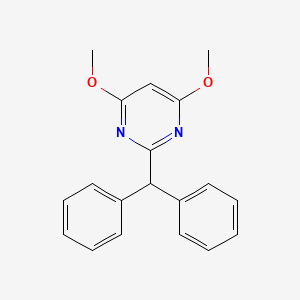
![Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3041891.png)
